Disperse Red 82

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

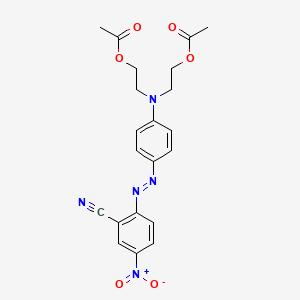

2D Structure

3D Structure

Properties

IUPAC Name |

2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O6/c1-15(27)31-11-9-25(10-12-32-16(2)28)19-5-3-18(4-6-19)23-24-21-8-7-20(26(29)30)13-17(21)14-22/h3-8,13H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMDKKJYMUDEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044642 | |

| Record name | Disperse Red 82 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30124-94-8, 12223-42-6, 57608-82-9 | |

| Record name | Disperse Red 82 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30124-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030124948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disperse Red 82 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzonitrile, 2-((4-(bis(2-(acetyloxy)ethyl)amino)phenyl)azo)-5-nitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 82 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043XMP654U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis pathway of C.I. Disperse Red 82

. ## Synthesis Pathway of C.I. Disperse Red 82: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Overview of the Synthesis Pathway

The manufacturing process for C.I. This compound is centered around the formation of a stable azo bridge (-N=N-) that connects two aromatic ring systems. This is achieved through a classic diazotization-coupling sequence.

The two primary precursors for the synthesis are:

-

Diazo Component: 2-Cyano-4-nitroaniline

-

Coupling Component: N,N-bis(2-acetoxyethyl)aniline

The overall reaction can be summarized in two main stages:

Stage 1: Diazotization of 2-Cyano-4-nitroaniline In this step, the primary aromatic amine, 2-Cyano-4-nitroaniline, is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid (HNO₂) under strongly acidic conditions and at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Stage 2: Azo Coupling Reaction The resulting diazonium salt solution is then introduced to the coupling component, N,N-bis(2-acetoxyethyl)aniline. The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling component, typically at the para-position, to form the final azo dye molecule.

The following diagram illustrates the chemical structures of the reactants and the final product.

Physicochemical and Identification Data

The key identification and property data for the reactants and the final product are summarized in the table below for easy reference.

| Compound | C.I. This compound | 2-Cyano-4-nitroaniline | N,N-bis(2-acetoxyethyl)aniline |

| Synonyms | C.I. 11140, Disperse Rubine SE-BBL | 2-Amino-5-nitrobenzonitrile | N-Phenyldiethanolamine diacetate |

| CAS Number | 30124-94-8, 12223-42-6 | 17420-30-3 | 3031-66-3 |

| Molecular Formula | C₂₁H₂₁N₅O₆ | C₇H₅N₃O₂ | C₁₄H₁₉NO₄ |

| Molecular Weight | 439.42 g/mol | 163.14 g/mol | 265.30 g/mol |

| Appearance | Dark brown powder | Yellow to orange crystalline powder | Viscous liquid or low-melting solid |

| Solubility | Insoluble in water | Sparingly soluble in water | Insoluble in water, soluble in organic solvents |

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure compiled from general methodologies for the synthesis of similar disperse azo dyes. It is intended for informational purposes and should be adapted and optimized under controlled laboratory conditions.

Materials and Reagents

-

2-Cyano-4-nitroaniline

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Sulfamic Acid (or Urea)

-

N,N-bis(2-acetoxyethyl)aniline

-

Acetic Acid

-

Sodium Acetate

-

Ice

-

Methanol

-

Deionized Water

Step-by-Step Procedure

Step 1: Preparation of the Diazonium Salt Solution (Diazotization)

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 2-Cyano-4-nitroaniline (1.0 eq.) to a mixture of concentrated sulfuric acid and water (or a mixture of acetic and propionic acids) pre-cooled to 0-5 °C in an ice-salt bath.

-

Stir the mixture until a fine, uniform suspension is obtained.

-

Prepare a solution of sodium nitrite (1.0-1.1 eq.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension over 30-60 minutes, ensuring the temperature is strictly maintained between 0 °C and 5 °C. A slight excess of nitrous acid should be maintained, which can be checked with starch-iodide paper.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.

-

Any excess nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid or urea until a negative test on starch-iodide paper is observed. Keep the resulting diazonium salt solution cold for the next step.

Step 2: Preparation of the Coupling Component Solution

-

In a separate beaker, dissolve N,N-bis(2-acetoxyethyl)aniline (1.0 eq.) in a suitable solvent such as glacial acetic acid.

-

Cool this solution to 0-5 °C in an ice bath.

Step 3: Azo Coupling and Product Isolation

-

Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution from Step 2 with vigorous stirring.

-

Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

The pH of the coupling medium may be adjusted by adding a buffer, such as sodium acetate, to facilitate the coupling reaction.

-

A colored precipitate of C.I. This compound will form.

-

Continue stirring the mixture for several hours (e.g., 2-4 hours) while allowing it to slowly warm to room temperature to ensure the reaction goes to completion.

-

Isolate the crude dye product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove residual acids and salts, followed by a wash with a solvent like methanol to remove unreacted starting materials.

-

Dry the purified dye product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Synthesis Workflow and Logic

The following diagrams visualize the overall synthesis pathway and the experimental workflow.

Quantitative Data

Specific yield and purity data for the synthesis of C.I. This compound are not extensively reported in peer-reviewed literature. However, for similar monoazo disperse dyes synthesized from substituted nitroanilines, the yields can vary significantly based on the purity of the starting materials and the optimization of reaction conditions.

| Parameter | Typical Range for Similar Dyes | Notes |

| Reaction Yield | 70% - 95% | Yields are highly dependent on the precise control of temperature during diazotization and coupling, as well as the efficiency of the coupling reaction. Side reactions can lower the overall yield. |

| Purity | >95% (for commercial grades) | Commercial disperse dyes undergo rigorous purification and formulation with dispersing agents. Laboratory synthesis purity will depend on the effectiveness of the washing and recrystallization steps. |

Conclusion

The synthesis of C.I. This compound follows a conventional and robust chemical pathway common to the production of many azo dyes. The process is critically dependent on careful temperature control during the diazotization step to prevent the decomposition of the unstable diazonium salt. The subsequent coupling reaction is an efficient electrophilic aromatic substitution that leads to the formation of the final colored product. While a precise, publicly documented protocol is scarce, the principles and representative methods outlined in this guide provide a solid foundation for the laboratory-scale synthesis and further research into this important class of disperse dyes.

CAS number 12223-42-6 physicochemical data

An In-depth Technical Guide on the Physicochemical Data of CAS Number 12223-42-6

Introduction

This technical guide provides a comprehensive overview of the physicochemical data and related technical information for the compound associated with CAS number 12223-42-6. It is important to note that initial database inquiries for this CAS number may present an ambiguity, with some results cross-referencing to 2,4-Diamino-6-chloropyrimidine 3-oxide. However, the definitive compound registered under CAS number 12223-42-6 is the monoazo dye known as Disperse Red 82 or Disperse Red B-BL.[1][2][3][4] This document will focus exclusively on this latter compound.

This guide is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the properties, synthesis, and analysis of this compound.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| IUPAC Name | 2-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-5-nitro-benzonitrile | [1] |

| Synonyms | Disperse Red B-BL, Samaron Red BL, this compound, Disperse Red C-3B, C.I. This compound, C.I. 11140 | [1][4] |

| CAS Number | 12223-42-6 | [1][2][3][4] |

| Molecular Formula | C21H21N5O6 | [1][2][4][5] |

| Molecular Weight | 439.42 g/mol | [2][3][4] |

| Monoisotopic Mass | 440.15646 amu ([M+H]⁺) | [2] |

| Physical Appearance | Dark brown powder | [2][4] |

| Solubility | Insoluble in water. | [1][2][5] |

| Density | 1.28 g/cm³ | [2] |

| Refractive Index | 1.594 | [1][5] |

Experimental Protocols

While specific, proprietary industrial protocols are not publicly available, the fundamental methodologies for the synthesis and analysis of this compound are well-established.

Synthesis Methodology

The industrial production of this compound is a well-documented, two-stage process.[2]

-

Diazotization: The process begins with the diazotization of a primary aromatic amine, 2-cyano-4-nitroaniline, which acts as the diazo component.[2][4] This reaction involves treating the amine with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a reactive diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with N,N-Di(2-acetoxyethyl)benzeneamine.[4] This is an electrophilic aromatic substitution reaction where the diazonium salt reacts with the coupling component to form the final azo dye molecule.

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using reverse-phase C18 columns, is a standard method for analyzing the purity of this compound and monitoring its presence in various matrices.[2]

-

UV-Vis Spectroscopy: The dye exhibits broad absorption bands in the visible region of the electromagnetic spectrum, with spectra typically recorded between 320 and 680 nm.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), can be used to determine the precise mass of the molecule, confirming its elemental formula.[2] Further fragmentation in MS/MS experiments can provide structural information for unequivocal identification.[2]

Mandatory Visualizations

Synthesis Workflow

The logical progression of the synthesis of this compound is depicted in the following workflow diagram.

Caption: General synthesis workflow for this compound.

Applications Overview

This compound is primarily used as a dye for synthetic fibers and as a pigment in various materials.

Caption: Key application areas for this compound.

Signaling Pathways

As an industrial dye, this compound is not typically studied in the context of biological signaling pathways. Research on this molecule is primarily focused on its application properties, synthesis, and environmental fate, including chemical and biological degradation pathways.[2]

Conclusion

This compound (CAS 12223-42-6) is a commercially important dye with well-characterized physicochemical properties. Its synthesis is based on classical diazo chemistry, and its analysis relies on standard chromatographic and spectroscopic techniques. The data and workflows presented in this guide provide a foundational understanding of this compound for scientific and industrial applications.

References

Molecular formula and weight of Disperse Red 82

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82, a monoazo dye belonging to the single azo class, is a compound of significant interest in various industrial and research applications.[1] Primarily utilized in the textile industry for dyeing polyester and its blended fabrics, its physicochemical properties also make it a subject of study in fields such as analytical chemistry and environmental science. This guide provides a comprehensive overview of the molecular and physical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization.

Core Molecular and Physical Properties

This compound is characterized by the following key identifiers and properties:

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁N₅O₆ | [1][2][3][4] |

| Molecular Weight | 439.42 g/mol | [1][2][3][4] |

| IUPAC Name | 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate | [2] |

| CAS Number(s) | 12223-42-6, 30124-94-8 | [2] |

| Physical Appearance | Dark brown powder | [1][3] |

| Solubility | Insoluble in water | [1][3] |

| Density (Predicted) | 1.28 g/cm³ |

Synthesis of this compound

The synthesis of this compound is a two-stage process that involves the diazotization of a primary aromatic amine followed by an azo coupling reaction.[5] The precursors for this synthesis are 2-cyano-4-nitroaniline (the diazo component) and N,N-di(2-acetoxyethyl)benzeneamine (the coupling component).[1][3][5]

Experimental Protocol: Synthesis of a Related Azo Dye

Materials:

-

Aniline derivative (e.g., 2-cyano-4-nitroaniline)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Coupling agent (e.g., N,N-di(2-acetoxyethyl)benzeneamine)

-

Ethanol

-

Sodium sulfate

-

Ice bath

Procedure:

-

Preparation of the Diazonium Salt:

-

Prepare a cold solution of the diazonium salt by adding a cold solution of sodium nitrite (e.g., 0.7 g in 5 mL of water) to a solution of the aniline derivative (e.g., 10 mmol) in concentrated HCl (e.g., 5 mL) at a temperature of 0–5 °C.[6]

-

-

Azo Coupling:

-

Isolation and Purification:

-

Collect the solid precipitate that forms by filtration.[6]

-

Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.

-

Characterization of this compound

The structural confirmation and purity assessment of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis of this compound. A reverse-phase method is commonly employed.

Experimental Protocol: HPLC Analysis

-

Column: Newcrom R1 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

-

Detection: UV-Vis detector, with the absorption spectra for dye mixtures containing this compound recorded between 320 and 680 nm.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for the definitive identification of this compound, providing exact mass measurements to determine its elemental composition.

Experimental Protocol: LC-ESI-MS/MS Analysis

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used, where the molecule is protonated to form the [M+H]⁺ adduct.[5]

-

Mass Analyzer: A high-resolution instrument such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Sample Preparation: For textile samples, an extraction using methanol under sonication at 50 °C for 30 minutes can be employed. The supernatant is then filtered and reconstituted in a suitable diluent before analysis.

-

Data Analysis: The experimentally determined monoisotopic mass of the [M+H]⁺ ion for this compound is approximately 440.15646 amu, corresponding to the elemental formula C₂₁H₂₂N₅O₆⁺.[5] Further fragmentation in MS/MS experiments can provide structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H NMR or ¹³C NMR data for this compound is not widely published, NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic compounds, including similar disperse dyes.

Visualizing the Synthesis of this compound

The synthesis of this compound can be visualized as a two-step chemical process. The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Caption: The 2D chemical structure of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 4. Disperse Red 9(82-38-2) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | 12223-42-6 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic Analysis of Disperse Red 82: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Disperse Red 82 is a synthetic dye belonging to the single azo class.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate | [2] |

| C.I. Name | This compound, C.I. 11140 | [2] |

| CAS Number | 12223-42-6 | [2] |

| Molecular Formula | C₂₁H₂₁N₅O₆ | [2] |

| Molecular Weight | 439.42 g/mol | [2] |

| Appearance | Dark brown powder | [2] |

| Solubility | Insoluble in water | [2] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the chromophoric system of dyes like this compound, providing insights into the electronic transitions responsible for its color.[1]

Spectral Properties

The UV-Vis spectrum of this compound is characterized by broad absorption bands in the visible region, which is typical for azo dyes.[1] While specific experimental data for the pure dye is scarce, a theoretical study using Time-Dependent Density Functional Theory (TD-DFT) predicts a maximum absorption wavelength (λmax) of approximately 520 nm .[1] This absorption is attributed to the primary π→π* electronic transition within the molecule.[1] In a study involving a mixture of six disperse dyes, the absorption spectra, including that of this compound, were recorded between 320 and 680 nm.[1][3]

| Parameter | Value | Method | Reference |

| λmax (Maximum Absorption Wavelength) | ~520 nm | Predicted (TD-DFT) | [1] |

| Molar Absorptivity (ε) | Data not available | - | - |

Experimental Protocol for UV-Vis Analysis

The following is a generalized protocol for the UV-Vis analysis of a disperse dye like this compound.

-

Solvent Selection : Due to its insolubility in water, a suitable organic solvent must be chosen. Common solvents for disperse dyes include ethanol, acetone, and dimethylformamide (DMF).[4]

-

Preparation of Stock Solution :

-

Accurately weigh a small amount of this compound powder (e.g., 10 mg).

-

Dissolve the dye in a known volume of the selected solvent (e.g., 100 mL) in a volumetric flask to create a stock solution. Sonication may be required to ensure complete dissolution.

-

-

Preparation of Standard Solutions :

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations.

-

-

Spectrophotometer Setup :

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength range for the scan (e.g., 300 nm to 700 nm).

-

-

Baseline Correction :

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance.

-

-

Sample Measurement :

-

Rinse a clean cuvette with a small amount of the most dilute standard solution and then fill the cuvette with the solution.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat the measurement for all standard solutions, from the most dilute to the most concentrated.

-

-

Data Analysis :

-

Identify the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules like this compound. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected Spectral Features

While specific experimental NMR data for this compound is not available, the expected ¹H and ¹³C NMR spectra would show signals corresponding to the different chemical groups in the molecule:

-

Aromatic Protons : Signals in the aromatic region (typically 6.5-8.5 ppm in ¹H NMR) corresponding to the protons on the two benzene rings.

-

Ethyl Protons : Signals for the -CH₂- groups of the N,N-di(2-acetoxyethyl)amino moiety.

-

Acetyl Protons : A characteristic singlet for the methyl protons of the two acetate groups.

-

Aromatic and Aliphatic Carbons : Corresponding signals in the ¹³C NMR spectrum.

| Spectral Data | Expected Chemical Shifts (ppm) |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring NMR spectra of a disperse dye.

-

Solvent Selection :

-

Choose a suitable deuterated solvent in which the dye is soluble. Common choices for organic molecules include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

-

Sample Preparation :

-

Dissolve an appropriate amount of this compound (typically 5-20 mg for ¹H NMR, and 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

If the sample does not fully dissolve, gentle heating or vortexing may be applied.[5]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

NMR Spectrometer Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and good resolution.

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing :

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the specific protons and carbons in the this compound molecule.

-

References

Thermal Stability and Degradation of Disperse Red 82: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 82 is a monoazo disperse dye utilized in the textile industry for dyeing polyester fibers. Its performance and longevity are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound. While specific experimental data for this particular dye is not extensively available in public literature, this document outlines the expected thermal behavior, degradation pathways, and the analytical methodologies used for their characterization, based on the known properties of analogous monoazo disperse dyes. This guide is intended to serve as a foundational resource for researchers and professionals working with this and similar dyestuffs, providing the necessary theoretical and practical framework for thermal analysis.

Introduction

Disperse dyes, including this compound, are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. The dyeing process often involves high temperatures, necessitating a high degree of thermal stability to prevent color changes and degradation of the dye molecule. Understanding the thermal decomposition characteristics of this compound is crucial for optimizing dyeing processes, ensuring the quality and fastness of the final product, and assessing its environmental fate.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate |

| CAS Number | 30124-94-8[1][2][3] |

| Molecular Formula | C21H21N5O6[1] |

| Molecular Weight | 439.42 g/mol [1] |

| Appearance | Dark brown powder[2] |

| Solubility | Insoluble in water[2] |

Thermal Analysis Data

Thermogravimetric Analysis (TGA) Data (Hypothetical)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.

| Parameter | Value | Conditions |

| Onset of Decomposition (T_onset) | Value in °C | Heating rate: 10 °C/min, Inert atmosphere (N₂) |

| Temperature of Max. Decomposition Rate (T_max) | Value in °C | Heating rate: 10 °C/min, Inert atmosphere (N₂) |

| Weight Loss at T_max | Value in % | Heating rate: 10 °C/min, Inert atmosphere (N₂) |

| Final Residue at 800 °C | Value in % | Heating rate: 10 °C/min, Inert atmosphere (N₂) |

Differential Scanning Calorimetry (DSC) Data (Hypothetical)

DSC measures the heat flow into or out of a sample as a function of temperature, indicating thermal transitions such as melting and decomposition.

| Parameter | Value | Conditions |

| Melting Point (T_m) | Value in °C | Heating rate: 10 °C/min, Inert atmosphere (N₂) |

| Enthalpy of Fusion (ΔH_fus) | Value in J/g | Heating rate: 10 °C/min, Inert atmosphere (N₂) |

| Decomposition Exotherm Peak (T_decomp) | Value in °C | Heating rate: 10 °C/min, Inert atmosphere (N₂) |

| Enthalpy of Decomposition (ΔH_decomp) | Value in J/g | Heating rate: 10 °C/min, Inert atmosphere (N₂) |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

A sample of the dye (typically 5-10 mg) is placed in a ceramic or aluminum pan.

-

The pan is placed on a sensitive microbalance within a furnace.

-

The furnace is heated at a constant rate (e.g., 10, 15, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to study thermal decomposition, or air to study oxidative decomposition).[4]

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of the most rapid mass loss.[5]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products of this compound.

Methodology:

-

A small amount of the dye sample is placed in a pyrolysis sample cup.

-

The sample is rapidly heated to a specific high temperature (e.g., 600-800 °C) in an inert atmosphere.[6]

-

The thermal decomposition products (pyrolyzates) are swept into the injection port of a gas chromatograph (GC).

-

The pyrolyzates are separated based on their boiling points and interaction with the GC column.

-

The separated compounds are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.[7][8]

Thermal Degradation Pathway

The thermal degradation of azo dyes typically initiates with the cleavage of the azo bond (-N=N-), which is the most thermally labile part of the molecule.[9][10] The presence of electron-withdrawing groups, such as the nitro (-NO₂) and cyano (-CN) groups in this compound, can influence the bond dissociation energy and the subsequent degradation pathway.[10]

A plausible thermal degradation pathway for this compound is proposed below:

-

Initial Azo Bond Cleavage: The primary step is the homolytic cleavage of the azo bond, leading to the formation of two radical species.

-

Radical Recombination and Fragmentation: These highly reactive radicals can undergo various subsequent reactions, including hydrogen abstraction, recombination, and further fragmentation of the aromatic rings and substituent groups.

-

Formation of Volatile Products: The fragmentation of the ester and cyanoethyl groups will likely lead to the formation of smaller volatile molecules such as CO₂, CO, HCN, and various hydrocarbons. The decomposition of the nitro group can produce nitrogen oxides (NOx).

Conclusion

The thermal stability of this compound is a critical parameter for its successful application in the textile industry. While specific quantitative data remains to be published, this guide provides a framework for understanding its expected thermal behavior and degradation. The methodologies of TGA and Py-GC-MS are essential tools for the detailed characterization of its thermal properties and the identification of its degradation products. The proposed degradation pathway, initiated by the cleavage of the azo bond, offers a basis for further mechanistic studies. A thorough understanding of these aspects will enable the optimization of dyeing processes and contribute to the development of more stable and environmentally benign dyestuffs.

References

- 1. This compound | C21H21N5O6 | CID 121639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 30124-94-8 [chemicalbook.com]

- 3. 30124-94-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. aurigaresearch.com [aurigaresearch.com]

- 5. etamu.edu [etamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. frontier-lab.com [frontier-lab.com]

- 8. frontier-lab.com [frontier-lab.com]

- 9. doaj.org [doaj.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Disperse Red 82 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disperse Red 82

This compound, with the chemical formula C₂₁H₂₁N₅O₆ and a molecular weight of 439.42 g/mol , is a dark brown powder.[1][3] Its chemical structure, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-5-nitrobenzonitrile, is responsible for its characteristic color and its classification as a disperse dye.[4][5] These dyes are designed to be sparingly soluble in water and are applied to hydrophobic fibers from a fine aqueous dispersion.[2] The dye molecules then diffuse into the polymer matrix of the fiber, forming a solid-solid solution.

The solubility of this compound in various media is a critical parameter for its application in dyeing processes, as well as for toxicological and environmental studies. In non-textile research fields, such as in certain niche areas of materials science or as a model compound, understanding its behavior in organic solvents is equally important.

Solubility of this compound in Organic Solvents

Comprehensive quantitative data on the solubility of this compound in common organic solvents is sparse in publicly accessible scientific literature. The majority of available information is qualitative, primarily stating that it is insoluble in water.[1][3] However, its use as a co-solvent in supercritical carbon dioxide dyeing suggests some degree of solubility in polar organic solvents like ethanol.[6][7] For context, a related compound, Disperse Red 5, is noted to be soluble in ethanol and acetone, and slightly soluble in benzene and carbon tetrachloride, which may suggest a similar solubility profile for this compound.[8]

Summary of Available Solubility Data

Due to the lack of specific quantitative values, the following table summarizes the qualitative solubility information gathered from various sources. Researchers are advised to determine quantitative solubility for their specific applications using the protocol outlined in the subsequent section.

| Solvent Classification | Solvent | Reported Solubility |

| Polar Protic | Water | Insoluble[1][3] |

| Ethanol | Implied solubility | |

| Polar Aprotic | Acetone | No data available |

| Dimethylformamide (DMF) | No data available | |

| Nonpolar | Chloroform | No data available |

| Benzene | No data available | |

| n-Hexane | No data available |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Micropipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

UV-Vis Spectrophotometer

-

Cuvettes (quartz or glass, as appropriate for the solvent)

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

-

Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the set temperature for a few hours to allow larger particles to settle.

-

Centrifuge the suspension at a high speed to pellet the remaining solid dye.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining suspended particles. This step is crucial to prevent artificially high solubility measurements.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a previously established calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent using a UV-Vis spectrophotometer.

-

Determine the concentration of the diluted solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Preparation of Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Plot a graph of absorbance versus concentration and determine the equation of the line of best fit.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of dye solubility.

Caption: A flowchart of the experimental procedure for determining the solubility of a dye.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains elusive in the current body of scientific literature, this guide provides a framework for researchers to address this data gap. The qualitative information presented, combined with the detailed experimental protocol, offers a solid foundation for further investigation. The provided workflow diagram serves as a practical tool for the systematic determination of solubility, ensuring reproducibility and accuracy in experimental outcomes. It is recommended that researchers undertaking such studies contribute their findings to the scientific community to build a more comprehensive understanding of the physicochemical properties of this and other disperse dyes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 30124-94-8 [chemicalbook.com]

- 4. This compound | C21H21N5O6 | CID 121639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 12223-42-6 | Benchchem [benchchem.com]

- 8. worlddyevariety.com [worlddyevariety.com]

Literature review on monoazo disperse dyes

An In-depth Technical Guide on Monoazo Disperse Dyes

Introduction

Monoazo disperse dyes are a significant class of synthetic organic colorants characterized by a single azo group (–N=N–) connecting two aromatic rings.[1][2] These dyes are non-ionic, have low molecular weight, and are sparingly soluble in water, making them ideal for dyeing hydrophobic textile fibers.[3][4] They are applied from fine aqueous dispersions, a method that gives them their "disperse" classification.[1] Over 60% of all disperse dyes produced are based on the monoazo chromophore, highlighting their commercial importance.[4] They are particularly valued for their application on polyester fibers, which have a compact and crystalline structure, due to their ability to produce brilliant colors and exhibit good to excellent fastness properties.[5] Beyond textiles, these dyes have found applications in coloring various substrates and in biomedical studies.[3] This guide provides a comprehensive technical overview of the synthesis, properties, application, and toxicology of monoazo disperse dyes.

Synthesis of Monoazo Disperse Dyes

The synthesis of monoazo disperse dyes is a well-established process primarily involving two sequential reactions: diazotization and azo coupling.[2][5][6]

-

Diazotization : An aromatic primary amine (the diazo component) is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a low temperature (0–5 °C) to ensure the stability of the resulting diazonium salt.[6][7]

-

Azo Coupling : The highly reactive diazonium salt is then coupled with a nucleophilic aromatic compound, such as a phenol, naphthol, or an N,N-dialkyl aniline derivative (the coupling component).[3][6] This electrophilic substitution reaction forms the stable azo bond, creating the final dye molecule.[6]

The general synthetic pathway is illustrated below.

Caption: General synthesis pathway for monoazo disperse dyes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and application of disperse dyes. The following sections outline key experimental procedures cited in the literature.

General Protocol for Diazotization

This protocol describes the formation of a diazonium salt from an aromatic amine.

-

Dissolve the aromatic amine (e.g., 0.01 M of 4-nitroaniline) in a suitable volume of concentrated acid (e.g., 10 ml of conc. Hydrochloric acid).[6]

-

Stir the mixture until the amine is completely dissolved.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 2 M NaNO2) and cool it to below 5°C in an ice bath.[6]

-

Slowly add the amine-acid solution dropwise to the cooled sodium nitrite solution with constant stirring, ensuring the temperature remains between 0-5°C.[6][8]

-

Continue stirring for approximately 30 minutes to 2 hours at this temperature to ensure the completion of the reaction.[8] The resulting diazonium salt solution is typically used immediately in the coupling reaction.[8]

General Protocol for Azo Coupling

This protocol details the reaction between the diazonium salt and a coupling component.

-

Dissolve the coupling component (e.g., 0.01 M of salicylic acid) in a basic solution (e.g., 10 ml of 2 M sodium hydroxide) or an appropriate solvent like methanol.[6][8]

-

Cool the solution in an ice bath to below 5°C.[6]

-

Slowly add the previously prepared cold diazonium salt solution to the cold coupling component solution with vigorous stirring.[6][8]

-

Maintain the pH of the reaction mixture, typically between 4 and 5, using a suitable buffer if necessary.[8]

-

Continue stirring the mixture in the ice bath for an additional 1 to 2 hours to allow for complete coupling.[6][8]

-

Collect the precipitated solid dye product by vacuum filtration.[6]

-

Wash the product thoroughly with cold water until the filtrate is neutral and acid-free.[8][9]

-

Dry the final dye product in an oven at a moderate temperature (e.g., 60°C).[8]

Protocol for Dyeing Polyester Fabric (High Temperature Method)

This protocol outlines the application of monoazo disperse dyes to polyester fabric.

-

Fabric Preparation : Pre-treat the polyester fabric by washing it with a solution containing a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (e.g., 2 g/L) at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with water and air dry.[10]

-

Dye Bath Preparation : Prepare a dye bath with a specific liquor ratio (e.g., 50:1).[9] Add the synthesized dye (e.g., to achieve a 2% shade), a dispersing agent (e.g., sodium lignin sulfonate), and adjust the pH to 4.5–5 using glacial acetic acid.[10][11]

-

Dyeing Process : Immerse the wetted fabric in the dye bath. Raise the temperature from ambient to 130°C at a rate of approximately 2-7°C/min.[10][12]

-

Hold the temperature at 130°C for 60 minutes to allow for dye penetration and fixation within the polyester fibers.[10]

-

Rinsing and Clearing : Rapidly cool the dye bath to 50-80°C.[10] Remove the dyed fabric and rinse with cold water.

-

Perform a "reduction clearing" process by treating the fabric with a solution of sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 80°C for 20-30 minutes to remove unfixed surface dye.[10][12]

-

Thoroughly wash the fabric with water and air dry.[10]

Physicochemical Properties and Characterization

The performance and color of monoazo disperse dyes are determined by their physical and chemical properties, which are evaluated using various analytical techniques.

Physical Properties

The synthesis of different monoazo disperse dyes results in varied yields, melting points, and colors, depending on the specific diazo and coupling components used.

| Dye Description (Diazo → Coupler) | % Yield | Melting Point (°C) | Color | Reference |

| 4-Nitroaniline → 1-Naphthol | 87.6 | 261 | Maroon Red | [6] |

| 4-Nitroaniline → 2-Naphthol | 64.2 | 243 | Black | [6] |

| 4-Nitroaniline → Salicylic Acid | 67.9 | 294 | Yellow | [6] |

| 4-Nitroaniline → Phenol | 47.3 | 172 | Green | [6] |

| Aminobenzene → Salicylic Acid | 34.4 | - | - | [1] |

| 2-Nitroaniline → Salicylic Acid | 61.5 | - | - | [1] |

Spectroscopic Characterization

-

UV-Visible Spectroscopy : The color of a dye is determined by its absorption of light in the visible region. The maximum absorption wavelength (λmax) is a key parameter. Monoazo disperse dyes exhibit solvatochromism, where the λmax shifts depending on the polarity of the solvent.[5][6] Generally, an increase in solvent polarity leads to a bathochromic shift (a shift to a longer wavelength).[1][6]

| Dye (from 4-Nitroaniline) | λmax in Methanol (nm) | λmax in Ethanol (nm) | λmax in Ethyl Acetate (nm) | Reference |

| → 1-Naphthol | 575 | 464 | 444 | [6] |

| → 2-Naphthol | 474 | 454 | 434 | [6] |

| → Salicylic Acid | 424 | 404 | 384 | [6] |

| → Phenol | 434 | 414 | 394 | [6] |

-

Infrared (IR) Spectroscopy : FTIR is used to confirm the presence of key functional groups in the dye structure. Characteristic peaks include the azo group (–N=N–) around 1450–1500 cm⁻¹, O–H stretching from phenols or carboxylic acids (3200-3500 cm⁻¹), C=O from carboxylic acids (1600-1800 cm⁻¹), and N=O from nitro groups (1550-1700 cm⁻¹).[1][5]

Application and Performance in Textile Dyeing

The ultimate test for a disperse dye is its performance on textile fibers, evaluated by its dyeing behavior and fastness properties.

Caption: Experimental workflow for polyester dyeing and evaluation.

Dyeing Performance

Monoazo disperse dyes are highly effective for hydrophobic fibers like polyester.[5] The dyeing process for polyester typically requires high temperatures (around 130°C) or the use of a carrier to swell the fibers and allow the non-ionic dye molecules to diffuse and get trapped within the polymer structure.[10][12] The color strength on the fabric, often measured as K/S values, increases with higher dyeing temperatures.[11][12] Nylon, being more amorphous than polyester, can often be dyed at lower temperatures (e.g., at the boil) and shows excellent affinity for these dyes.[5][6]

Fastness Properties

Fastness refers to the resistance of the color to various agents it may be exposed to during its lifetime. The absence of water-solubilizing groups and the relatively large molecular size contribute to good fastness properties.[10]

| Dye Series | Fabric | Light Fastness | Wash Fastness | Perspiration Fastness | Reference |

| Aminothienochromene-based | Polyester | Moderate (2-3) | Excellent (5) | Excellent (5) | [10] |

| Asymmetric Bisimide-based | Polylactic Acid | Moderate to Very Good (3-6) | Very Good (4-5) | Very Good (4-5) | [3] |

| N-(1-phthalimidyl)-naphthalimide-based | Polyester | Moderate to Very Good (3-6) | Excellent (4-5) | Excellent (4-5) | [4] |

| (Fastness is typically rated on a scale of 1 to 5, where 5 represents the highest fastness. For light fastness, a scale of 1 to 8 is sometimes used.) |

Generally, many monoazo disperse dyes show excellent washing and perspiration fastness but may exhibit only moderate light fastness, which remains an area of ongoing research.[10]

Toxicological Considerations

While indispensable in the textile industry, the environmental and health impacts of azo dyes are a subject of concern.

-

Environmental Impact : During the dyeing process, a portion of the dye (10-15%) is lost to industrial effluents, contributing to water pollution.[13] The colored wastewater can block sunlight penetration in water bodies, affecting aquatic ecosystems.[14]

-

Toxicity and Mutagenicity : The primary toxicological concern with azo dyes is related to the reductive cleavage of the azo bond, which can occur under anaerobic conditions or by enzymes in the liver. This cleavage can release potentially harmful aromatic amines, which may be more toxic, mutagenic, or carcinogenic than the parent dye molecule.[14][15]

-

Hepatotoxicity : Studies on cell cultures (HepG2) have shown that certain monoazo disperse dyes, such as Disperse Red 1 and Disperse Red 13, can induce cytotoxicity and reduce mitochondrial activity in liver cells, indicating potential hepatotoxicity.[13]

-

Allergenic Potential : Some disperse dyes have been identified as contact allergens, causing skin sensitization in occupational settings.[15][16]

Research has shown that the specific chemical structure, including the nature and position of substituents on the aromatic rings, plays a critical role in determining the toxic properties of a particular azo dye.[17]

Conclusion

Monoazo disperse dyes are a cornerstone of the modern dyestuff industry, offering a wide palette of colors for synthetic fibers, especially polyester. Their synthesis via diazotization and coupling is efficient and versatile. They generally exhibit good to excellent wash and perspiration fastness, although light fastness can be a limitation. The primary challenge associated with this class of dyes is their environmental and toxicological profile, particularly the potential for their degradation products to be harmful. Future research and development will likely focus on designing novel monoazo disperse dyes with improved light fastness and inherently safer molecular structures to mitigate their environmental and health impacts.

References

- 1. saudijournals.com [saudijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. ajol.info [ajol.info]

- 4. emerald.com [emerald.com]

- 5. discoveryjournals.org [discoveryjournals.org]

- 6. ijrpr.com [ijrpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of Disperse Red 82

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for the synthetic monoazo dye, Disperse Red 82 (CAS No: 30124-94-8; C.I. 11140). Due to significant gaps in the toxicological data for this specific substance, this report also includes information on structurally related disperse dyes to provide context. All quantitative data is summarized in tables, and key experimental protocols and logical workflows are detailed and visualized.

Chemical and Physical Properties

This compound is a dark brown powder that is insoluble in water.[1][2] It is primarily used for dyeing and printing on polyester and its blended fabrics.[1]

| Property | Value | Source |

| CAS Number | 30124-94-8 | [1] |

| C.I. Number | 11140 | [1] |

| Molecular Formula | C21H21N5O6 | [1] |

| Molecular Weight | 439.42 g/mol | [1] |

| Physical State | Dark brown powder | [1] |

| Solubility | Insoluble in water | [1] |

Toxicological Profile

The toxicological data for this compound is limited. Much of the available information is derived from notifications to regulatory bodies or from studies on related disperse dyes.

Specific quantitative data for acute oral, dermal, or inhalation toxicity for this compound is not available in the public domain.[2] For context, data for other red disperse dyes are presented below.

| Substance | Test | Species | Route | Result | Source |

| Disperse Red 17 | Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg bw | [3] |

| Disperse Red 11 | Acute Oral Toxicity | Rat (male) | Oral | LD50 = 0.7 - 1.0 g/kg bw | [4] |

| Disperse Red 11 | Acute Oral Toxicity | Rat (female) | Oral | LD50 > 5 g/kg bw | [4] |

| Disperse Red 11 | Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 2 g/kg bw | [4] |

No specific skin irritation studies for this compound were identified. A Safety Data Sheet for the related Disperse Red 11 indicates it can cause skin irritation.[5] The standard method for assessing skin irritation is the OECD Test Guideline 404, detailed in Section 3.1.

No specific eye irritation studies for this compound were identified. A Safety Data Sheet for the related Disperse Red 11 indicates it causes serious eye irritation.[5] The standard in vivo method for assessing eye irritation is the OECD Test Guideline 405, detailed in Section 3.2.

This compound is classified as a skin sensitizer. According to aggregated GHS information from notifications to the European Chemicals Agency (ECHA), it is labeled with the hazard statement H317: "May cause an allergic skin reaction".[6] Disperse dyes are a well-documented cause of allergic contact dermatitis.[7] The mechanism involves the dye acting as a hapten, binding to skin proteins and eliciting a delayed-type (Type IV) hypersensitivity reaction. The murine Local Lymph Node Assay (LLNA) is the preferred alternative method for identifying skin sensitizers, as described in OECD Test Guideline 429 (see Section 3.3).

Direct genotoxicity data for this compound is not available. However, 2-cyano-4-nitroaniline, a chemical used in the manufacturing of this compound, has been shown to be a potent frameshift mutagen in the Ames test.[1] The mutagenicity of this and related aniline-based compounds is mediated by bacterial nitroreductase and acetyl CoA: arylamine N-acetyltransferase.[1] Furthermore, the structurally similar Disperse Red 1 has also tested positive in the Salmonella (Ames) assay, suggesting it can induce frame-shift mutations.[8]

No data on the carcinogenicity, reproductive toxicity, or specific target organ toxicity of this compound was identified.

Experimental Protocols

The following sections detail the standard methodologies for key toxicological endpoints relevant to this compound.

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test System: Healthy young adult albino rabbits (typically 3 animals).

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

-

A dose of 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area of skin (approx. 6 cm²) under a gauze patch.

-

The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

-

-

Observations:

-

After the 4-hour exposure, the patch is removed, and the skin is cleansed.

-

Skin reactions (erythema/eschar and edema formation) are graded and recorded at 1, 24, 48, and 72 hours after patch removal.

-

Observations continue for up to 14 days to determine the reversibility of the effects.

-

-

Scoring: Erythema and edema are scored on a scale of 0 (none) to 4 (severe). The mean scores for each effect at the 24, 48, and 72-hour readings are calculated for each animal. A substance is classified as an irritant if the mean score is ≥ 2.3 for either erythema or edema.

This test assesses the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Test System: Healthy young adult albino rabbits (initially a single animal).

-

Procedure:

-

The test substance (0.1 g for solids) is placed into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second to prevent loss of the material.

-

If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.

-

-

Observations:

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Reactions of the cornea (opacity), iris, and conjunctivae (redness and chemosis) are scored according to a graded scale.

-

The observation period may be extended up to 21 days to evaluate the reversibility of any effects.

-

-

Classification: The scores are used to classify the substance. Effects that are not fully reversible within 21 days are considered indicative of serious eye damage (Category 1). Reversible effects are classified as eye irritation (Category 2).

The LLNA is an in vivo method for identifying potential skin sensitizers by measuring lymphocyte proliferation in the draining auricular lymph nodes.

-

Test System: CBA/J or CBA/Ca strain mice (typically groups of 4-5 animals per dose).

-

Procedure:

-

Day 1-3: A volume of 25 µL of the test substance at the appropriate concentration in a suitable vehicle (or vehicle alone for controls) is applied daily to the dorsal surface of each ear.

-

Day 6: Five days after the first application, all mice are injected intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine.

-

Sacrifice: Five hours after the injection, mice are euthanized.

-

-

Endpoint Measurement:

-

The draining auricular lymph nodes are excised from each ear and pooled for each mouse.

-

A single-cell suspension of lymph node cells is prepared.

-

The incorporated radioactivity is measured by β-scintillation counting as disintegrations per minute (DPM).

-

-

Data Analysis:

-

The proliferation is expressed as the mean DPM per mouse within each group.

-

A Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.

-

A substance is classified as a skin sensitizer if the SI is ≥ 3.

-

Visualizations

The following diagrams illustrate key health and safety concepts related to this compound.

Caption: GHS Hazard Summary for this compound.

Caption: Experimental Workflow for the Local Lymph Node Assay.

Caption: Tiered Testing Strategy for Skin Sensitization Assessment.

Conclusion

This compound is a commercially used dye with a notable lack of publicly available, substance-specific toxicological data. The primary identified hazard is skin sensitization, supported by GHS classifications from regulatory notifications. Potential for genotoxicity may be inferred from data on its synthetic precursors and structurally similar dyes, but direct evidence is absent. There is no available data to assess its acute toxicity, skin/eye irritation, carcinogenicity, or reproductive toxicity.

For professionals handling this substance, adherence to safety protocols for skin sensitizers is critical. This includes the use of personal protective equipment such as gloves and protective clothing to prevent dermal contact. Given the lack of data, a precautionary approach should be taken, treating the substance as potentially hazardous via other routes of exposure until further testing is conducted. Future research should prioritize conducting studies according to established OECD guidelines to fill the existing data gaps and allow for a complete risk assessment.

References

An In-depth Technical Guide to the Environmental Fate and Ecotoxicity of Disperse Red 82

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 82, a monoazo disperse dye, is utilized in the textile industry for coloring synthetic fibers. This technical guide provides a comprehensive overview of the current scientific understanding of its environmental fate and ecotoxicity. Due to a notable lack of empirical data in publicly accessible literature, this guide synthesizes available information on analogous disperse dyes and presents predicted data from validated computational models to fill critical knowledge gaps. The guide details the expected behavior of this compound in various environmental compartments, including its potential for biodegradation, photodegradation, hydrolysis, and soil sorption. Furthermore, it summarizes the predicted ecotoxicological profile of the dye for key aquatic organisms. Standardized experimental protocols for assessing these endpoints are described in detail, and key processes are visualized through workflow diagrams to aid in comprehension and future research design. This document is intended to be a valuable resource for researchers and professionals engaged in environmental risk assessment and the development of safer chemical alternatives.

Introduction

Disperse dyes are a class of non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester and acetate. This compound (C.I. 11140) belongs to the azo class of dyes, characterized by the presence of one or more azo (-N=N-) groups. The environmental release of these dyes from textile manufacturing effluents is a significant concern due to their potential for persistence, bioaccumulation, and toxicity. Understanding the environmental fate and ecotoxicity of this compound is crucial for assessing its environmental risk and for the development of effective wastewater treatment strategies and safer, more sustainable alternatives.

This guide addresses the current knowledge gaps by providing a consolidated resource on the environmental properties of this compound. In the absence of extensive experimental data, this document leverages predictive data from the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, which employs Quantitative Structure-Activity Relationship (QSAR) models.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties.

| Property | Value | Source |

| CAS Number | 12223-42-6 | --INVALID-LINK-- |

| Molecular Formula | C₂₁H₂₁N₅O₆ | --INVALID-LINK-- |

| Molecular Weight | 439.42 g/mol | --INVALID-LINK-- |

| Water Solubility | Predicted: 1.35 mg/L at 25°C | US EPA CompTox Dashboard |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 3.8 | US EPA CompTox Dashboard |

| Vapor Pressure | Predicted: 1.1 x 10⁻¹² mm Hg at 25°C | US EPA CompTox Dashboard |

Environmental Fate

The environmental fate of this compound encompasses its transformation and partitioning in the environment through various physical, chemical, and biological processes.

Biodegradation

Azo dyes are generally resistant to aerobic biodegradation. The primary mechanism of biotic degradation is the reductive cleavage of the azo bond under anaerobic conditions, which can lead to the formation of potentially harmful aromatic amines.

| Parameter | Predicted Value | Description | Source |

| Ready Biodegradability | Not readily biodegradable | Prediction based on structural features common to azo dyes. | US EPA CompTox Dashboard |

| Anaerobic Biodegradation | Expected to be the primary biodegradation pathway | Reductive cleavage of the azo bond is the typical mechanism for azo dyes. | General literature on azo dyes |

Photodegradation

Photodegradation in water is generally a slow process for disperse dyes but can be influenced by environmental factors.

| Parameter | Predicted Value | Description | Source |

| Atmospheric Photolysis Half-life | 1.6 hours | Predicted for the reaction with hydroxyl radicals in the atmosphere. | US EPA CompTox Dashboard |

| Aquatic Photolysis | Data not available | Generally slow for disperse dyes in water. | General literature on disperse dyes |

Hydrolysis

Hydrolysis is not considered a significant degradation pathway for most disperse dyes due to the stability of the azo linkage and other covalent bonds in their structure.

| Parameter | Predicted Value | Description | Source |

| Hydrolysis Half-life | Stable | Predicted to be stable to hydrolysis under environmental conditions. | US EPA CompTox Dashboard |

Soil Sorption and Bioaccumulation

The high LogP value and low water solubility of this compound suggest a tendency to adsorb to soil and sediment and to bioaccumulate in organisms.

| Parameter | Predicted Value | Description | Source |

| Soil Adsorption Coefficient (Koc) | 2,800 L/kg | Indicates moderate to low mobility in soil. | US EPA CompTox Dashboard |

| Bioconcentration Factor (BCF) | 150 L/kg | Suggests a potential for bioaccumulation in aquatic organisms. | US EPA CompTox Dashboard |

Ecotoxicity

The ecotoxicity of this compound is predicted for standard aquatic organisms. These values provide an indication of the potential hazard to aquatic ecosystems.

| Organism | Endpoint | Predicted Value (mg/L) | Source |

| Fish (Fathead Minnow) | 96-hour LC50 | 10.7 | US EPA CompTox Dashboard |

| Aquatic Invertebrate (Daphnia magna) | 48-hour EC50 | 3.6 | US EPA CompTox Dashboard |

| Green Algae (Pseudokirchneriella subcapitata) | 96-hour EC50 | 1.8 | US EPA CompTox Dashboard |

Experimental Protocols

The following sections detail standardized experimental protocols based on OECD guidelines for assessing the environmental fate and ecotoxicity of chemicals like this compound.

Ready Biodegradability (OECD 301)

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[1][2][3][4][5]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed source (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

Methodology (CO₂ Evolution Test - OECD 301B):

-

Preparation: Prepare a mineral medium containing the test substance at a known concentration (e.g., 10-20 mg/L of total organic carbon).

-

Inoculum: Use an inoculum of activated sludge from a wastewater treatment plant treating predominantly domestic sewage.

-

Test Setup: The test mixture is placed in a flask connected to a series of vessels to trap the evolved CO₂. A control with inoculum only and a reference substance (e.g., sodium benzoate) are run in parallel.

-

Incubation: Incubate the flasks at 20-24°C in the dark with continuous aeration with CO₂-free air.

-

Measurement: The amount of CO₂ produced is determined by titrating the contents of the CO₂ absorption flasks at regular intervals.

-

Data Analysis: The percentage of biodegradation is calculated from the amount of CO₂ produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches the pass level of 60% within a 10-day window during the 28-day test.[4]

Soil Sorption (OECD 106)

This test determines the adsorption/desorption potential of a chemical in soil, which is crucial for predicting its mobility.[6][7][8]

Principle: A solution of the test substance of known concentration is equilibrated with a soil sample of known weight. The concentration of the test substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference.

Methodology (Batch Equilibrium Method):

-

Soil Selection: Use a minimum of five different soil types with varying organic carbon content, pH, and texture.

-

Preliminary Test: Determine the optimal soil-to-solution ratio, equilibration time, and analytical method for the test substance.

-

Adsorption Phase: Add a solution of this compound to each soil sample in a centrifuge tube. Agitate the tubes for the predetermined equilibration time (e.g., 24 hours) at a constant temperature (e.g., 20-25°C).

-

Separation: Centrifuge the samples to separate the soil from the aqueous phase.

-

Analysis: Analyze the concentration of this compound in the supernatant.

-

Calculation: Calculate the amount of substance adsorbed to the soil. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.

Acute Fish Toxicity (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96h-LC50).[9][10][11][12][13]